

different salts of penicillin G (sodium, potassium, procaine, benzathine)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Penicillin G	
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A Deep Dive into Penicillin G Salts: A Technical Guide for Researchers

Introduction

Penicillin G, a cornerstone of antibiotic therapy for decades, remains a critical tool in combating a range of bacterial infections. Its efficacy is delivered through various salt formulations, each possessing distinct physicochemical and pharmacokinetic properties that dictate its clinical application. This technical guide provides an in-depth analysis of the four principal salts of **penicillin G**: sodium, potassium, procaine, and benzathine. Tailored for researchers, scientists, and drug development professionals, this document offers a comparative overview of their characteristics, supported by detailed experimental protocols and visual representations of key concepts to aid in formulation, development, and research endeavors.

Physicochemical Properties: A Comparative Analysis

The salt form of **penicillin G** significantly influences its physical and chemical characteristics, which in turn affect its stability, solubility, and formulation requirements. The sodium and potassium salts are highly water-soluble, lending themselves to parenteral administration for rapid therapeutic action. In contrast, the procaine and benzathine salts are sparingly soluble, a property ingeniously exploited to create long-acting depot injections.



A summary of the key physicochemical properties of the four **penicillin G** salts is presented in the table below.

Property	Penicillin G Sodium	Penicillin G Potassium	Penicillin G Procaine	Penicillin G Benzathine
Appearance	White to slightly yellow crystalline powder[1]	White crystalline powder[1]	White, crystalline powder	White, crystalline powder
Solubility in Water	50-100 mg/mL (freely soluble)[1] [2]	100 mg/mL (freely soluble)[1] [3]	Sparingly soluble (approx. 4 mg/mL)	Very slightly soluble[4]
pKa (Penicillin G)	~2.7	~2.7	~2.7	~2.7
Hygroscopicity	Hygroscopic[5]	Hygroscopic[1]	Non-hygroscopic	Non-hygroscopic
pH (in solution)	5.5 - 7.5 (10% solution)[1]	6.0 - 8.5 (reconstituted solution)[6]	5.0 - 7.5	5.0 - 7.0 (in suspension)[7]

Pharmacokinetics: Tailoring Treatment Through Salt Selection

The choice of **penicillin G** salt is primarily driven by the desired pharmacokinetic profile. The highly soluble sodium and potassium salts are rapidly absorbed and eliminated, making them suitable for treating acute, severe infections where high plasma concentrations are required. Conversely, the poorly soluble procaine and benzathine salts provide sustained, low-level concentrations of **penicillin G**, ideal for prolonged therapy and prophylaxis.

The following table provides a comparative summary of the key pharmacokinetic parameters for the different **penicillin G** salts.

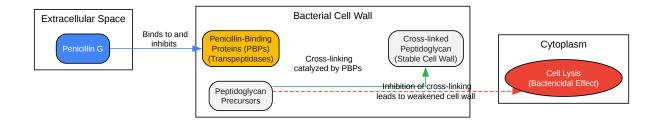


Parameter	Penicillin G Sodium/Potassium	Penicillin G Procaine	Penicillin G Benzathine
Administration Route	Intravenous (IV), Intramuscular (IM)	Intramuscular (IM) only	Intramuscular (IM) only
Absorption	Rapid	Slow	Very Slow
Time to Peak Concentration (Tmax)	~15-30 minutes (IM)	1-4 hours	12-24 hours
Peak Serum Concentration (Cmax)	High	Moderate	Low
Elimination Half-life	~30 minutes	~12-24 hours	~14 days
Duration of Action	Short (4-6 hours)	Moderate (12-24 hours)	Long (up to 4 weeks)
Primary Route of Excretion	Renal (tubular secretion and glomerular filtration)	Renal	Renal
Plasma Protein Binding	~60%	~60%	~60%

Mechanism of Action: A Shared Pathway

Despite their differing pharmacokinetic profiles, all **penicillin G** salts share the same active moiety, benzylpenicillin, and thus the same mechanism of action. **Penicillin G** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.





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Figure 1. Mechanism of action of **Penicillin G**.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Quantification of Penicillin G

This protocol outlines a general method for the determination of **penicillin G** in pharmaceutical formulations.

Objective: To quantify the amount of **penicillin G** in a sample using a stability-indicating reversed-phase HPLC method with UV detection.

Materials and Reagents:

- Penicillin G reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- · Monobasic potassium phosphate
- Orthophosphoric acid
- Water (HPLC grade)



Sample containing penicillin G

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
- C18 analytical column (e.g., 4.6 mm x 150 mm, 5 μm particle size)
- Data acquisition and processing software

Chromatographic Conditions:

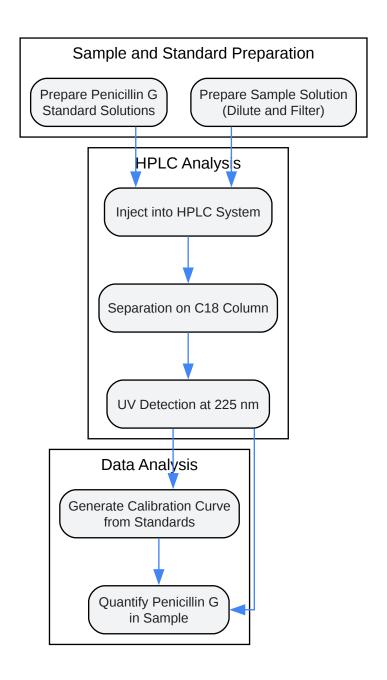
- Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 225 nm
- Injection Volume: 20 μL

Procedure:

- Standard Preparation: Accurately weigh a suitable amount of penicillin G reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
- Sample Preparation: Dilute the sample containing **penicillin G** with the mobile phase to obtain a final concentration within the calibration range. For solid samples, accurately weigh the sample, dissolve it in the mobile phase, and sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 μm syringe filter before injection.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.



• Quantification: Identify the **penicillin G** peak in the chromatograms based on its retention time compared to the standard. Calculate the concentration of **penicillin G** in the sample by comparing the peak area of the sample to the calibration curve generated from the standard solutions.



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Figure 2. Experimental workflow for HPLC analysis.



Dissolution Testing of Benzathine Penicillin G Injectable Suspension

This protocol provides a general framework for the in vitro dissolution testing of long-acting benzathine **penicillin G** suspensions, based on USP General Chapter <711> Dissolution.

Objective: To determine the in vitro release rate of **penicillin G** from a benzathine **penicillin G** injectable suspension.

Materials and Reagents:

- Benzathine **penicillin G** injectable suspension
- Dissolution medium (e.g., phosphate buffer, pH 7.4)
- Surfactant (if necessary to improve wetting, e.g., polysorbate 80)

Instrumentation:

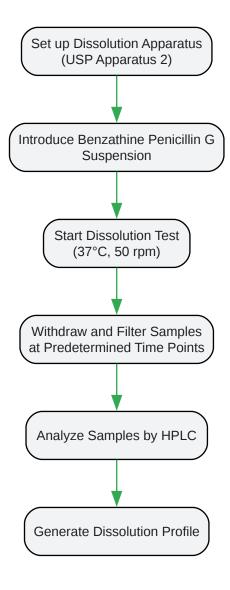
- USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell)
- Dissolution vessels
- Water bath maintained at 37 ± 0.5 °C
- Syringes and filters for sampling
- HPLC system for analysis (as described in section 4.1)

Procedure (using USP Apparatus 2):

- Medium Preparation: Prepare a suitable volume of the dissolution medium and deaerate it. If a surfactant is used, add it to the medium.
- Apparatus Setup: Set up the dissolution apparatus with 900 mL of the dissolution medium in each vessel. Equilibrate the medium to 37 ± 0.5 °C. Set the paddle rotation speed (e.g., 50 rpm).



- Sample Introduction: Carefully introduce a known amount of the benzathine penicillin G
 injectable suspension into the bottom of each dissolution vessel.
- Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a sample from each vessel. Filter the samples immediately through a suitable filter (e.g., 0.45 µm) to stop the dissolution process.
- Analysis: Analyze the concentration of penicillin G in the filtered samples using a validated HPLC method.
- Data Analysis: Calculate the cumulative percentage of **penicillin G** released at each time point. Plot the percentage of drug released versus time to obtain the dissolution profile.



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Figure 3. Workflow for dissolution testing.

Conclusion

The selection of a **penicillin G** salt is a critical decision in drug development and clinical practice, with each formulation offering a unique set of physicochemical and pharmacokinetic properties. The highly soluble sodium and potassium salts provide rapid, high concentrations of **penicillin G** for acute infections, while the sparingly soluble procaine and benzathine salts offer prolonged, low-level exposure for long-term therapy and prophylaxis. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for the rational design of effective **penicillin G**-based therapies. This guide provides a foundational resource for researchers and developers working with these vital antibiotics.

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- To cite this document: BenchChem. [different salts of penicillin G (sodium, potassium, procaine, benzathine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562288#different-salts-of-penicillin-g-sodium-potassium-procaine-benzathine]

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